molecular formula C21H21N3O6 B2778643 Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate CAS No. 1993394-57-2

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate

Cat. No.: B2778643
CAS No.: 1993394-57-2
M. Wt: 411.414
InChI Key: FQGDDZNJNSCGDB-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid esters are a class of organic compounds that contain a functional group derived from carbamic acid. They have the general structure R1OC(O)NR2R3, where R1 is an organic residue, and R2 and R3 are organic or hydrogen residues .


Synthesis Analysis

The synthesis of carbamic acid esters typically involves the reaction of an alcohol with an isocyanate or a phosgene derivative .


Molecular Structure Analysis

The molecular structure of carbamic acid esters consists of a carbonyl group (C=O) and an amine group (N-R) attached to the same carbon atom .


Chemical Reactions Analysis

Carbamic acid esters can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of carbamic acid esters, such as their melting point, boiling point, and solubility, depend on their specific structure .

Scientific Research Applications

Enantioselective Synthesis

This compound is involved in the enantioselective preparation of dihydropyrimidones, which are crucial for generating chiral compounds. The process emphasizes the importance of stereochemical configuration in the synthesis of biologically active molecules, highlighting the compound's role in facilitating reactions that produce enantiomerically pure products (Goss, Dai, Lou, & Schaus, 2009).

Interaction with Ethoxymethylene-Containing Compounds

Research has also been conducted on the interaction of 1,2-diaminoimidazoles, closely related to the compound , with ethoxymethylene-containing derivatives. These studies are pivotal for understanding the reactivity of such molecules, leading to the formation of products that could have implications in the development of new pharmaceuticals (Vandyshev, Shikhaliyev, & Potapov, 2015).

Synthesis for HIV Protease Inhibitor

In the synthesis of the HIV protease inhibitor Atazanavir, this compound's derivatives have been utilized. The microbial reduction of similar carbamic acid esters to produce chiral intermediates is crucial for the total synthesis of such potent antiretroviral medications, demonstrating the compound's applicability in addressing global health challenges (Patel, Chu, & Mueller, 2003).

Neuroprotective Therapeutic Applications

Moreover, derivatives of carbamic acid have been explored for their neuroprotective therapeutic potential in Alzheimer's disease (AD) treatment. The synthesis and biological evaluation of certain derivatives underscore their multifaceted role in inhibiting enzymes linked to AD and offering neuroprotection against toxicity, pointing to the compound's versatility in drug development for neurodegenerative disorders (Lecanu et al., 2010).

Antimicrobial Activity

Research into imidazolines and perimidines, which share structural similarities with the carbamic acid derivative, showcases the antimicrobial potential of such compounds. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial and fungal strains, demonstrating the broader implications of research on carbamic acid derivatives (Farghaly, Abdallah, & Aziza, 2014).

Safety and Hazards

Some carbamic acid esters can be hazardous and may cause irritation to the skin, eyes, and respiratory tract. They can also be harmful if swallowed or absorbed through the skin .

Future Directions

The future directions in the research and development of carbamic acid esters could involve the synthesis of new compounds with improved properties, such as increased potency or reduced toxicity .

Biochemical Analysis

Biochemical Properties

It is known that carbamates, a class of compounds to which this molecule belongs, can interact with various enzymes and proteins . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation .

Cellular Effects

Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .

Molecular Mechanism

For instance, carbamates can undergo nucleophilic substitution reactions at the benzylic position . This reaction involves the removal of a hydrogen atom from the benzylic position by a free radical, followed by the addition of a nucleophile .

Temporal Effects in Laboratory Settings

For instance, carbamates can induce changes in immune function over time, leading to immunotoxicity .

Dosage Effects in Animal Models

For instance, carbamates can induce immunotoxicity at certain dosages .

Metabolic Pathways

The metabolic pathways involving Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate are not well-documented. It is known that carbamates are involved in various metabolic pathways. For instance, carbamates can be formed from the reaction of alcohols with isocyanates .

Properties

IUPAC Name

benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2.C2H2O4/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16;3-1(4)2(5)6/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23);(H,3,4)(H,5,6)/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGDDZNJNSCGDB-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.